molecular formula C13H20Cl2N2 B262094 N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine

N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine

Cat. No. B262094
M. Wt: 275.21 g/mol
InChI Key: UAXZEGGEVZBVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine, also known as DCBE, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of quaternary ammonium salts and is known for its unique properties that make it useful in various fields of research.

Mechanism of Action

N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine is known to interact with cell membranes and alter their properties. It is believed that N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine interacts with the hydrophobic regions of the cell membrane, leading to changes in membrane fluidity and permeability. This mechanism of action has been extensively studied in various cell types and has been shown to have potential applications in drug delivery and gene therapy.
Biochemical and Physiological Effects:
N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial properties and has been used as a preservative in various products. It has also been shown to have antitumor properties and has been studied for its potential use in cancer therapy. Additionally, N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine has been shown to have neuroprotective properties and has been studied for its potential use in treating neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine has several advantages in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic and can be used in various cell types without significant adverse effects. However, N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine has some limitations. It is a relatively hydrophobic compound, which can limit its solubility in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can limit its potential applications.

Future Directions

There are several future directions for research on N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine. One potential direction is the development of N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine-based lipid nanoparticles for drug delivery and gene therapy. Another potential direction is the study of N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine's mechanism of action and its potential applications in treating neurodegenerative diseases. Additionally, further research is needed to fully understand the antimicrobial and antitumor properties of N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine and its potential use in these areas.

Synthesis Methods

N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine can be synthesized by the reaction of 2,3-dichlorobenzyl chloride with diethylamine in the presence of a base such as sodium hydroxide. The reaction yields N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine as a white crystalline solid with a high purity.

Scientific Research Applications

N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine has been used in various scientific research applications due to its unique properties. It is commonly used as a quaternary ammonium salt for the preparation of liposomes and other lipid-based nanoparticles. It has also been used as a surfactant in various applications such as emulsification and solubilization.

properties

Product Name

N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine

Molecular Formula

C13H20Cl2N2

Molecular Weight

275.21 g/mol

IUPAC Name

N-[(2,3-dichlorophenyl)methyl]-N//',N//'-diethylethane-1,2-diamine

InChI

InChI=1S/C13H20Cl2N2/c1-3-17(4-2)9-8-16-10-11-6-5-7-12(14)13(11)15/h5-7,16H,3-4,8-10H2,1-2H3

InChI Key

UAXZEGGEVZBVPA-UHFFFAOYSA-N

SMILES

CCN(CC)CCNCC1=C(C(=CC=C1)Cl)Cl

Canonical SMILES

CCN(CC)CCNCC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

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